molecular formula C6H10N4O B1317667 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 98778-07-5

4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B1317667
CAS No.: 98778-07-5
M. Wt: 154.17 g/mol
InChI Key: DCVJHVGJGYSRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine (hereafter referred to as the target compound) is a monofurazanopiperazine derivative featuring a fused 1,2,5-oxadiazole (furazan) and tetrahydro-pyrazine ring system. This compound is synthesized via cyclocondensation of diaminoglyoxime under solvent-free conditions, yielding high purity and excellent efficiency . Its partially saturated pyrazine core and methyl substituents at positions 4 and 7 distinguish it from other annulated heterocycles.

Properties

IUPAC Name

4,7-dimethyl-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-9-3-4-10(2)6-5(9)7-11-8-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVJHVGJGYSRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=NON=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543284
Record name 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98778-07-5
Record name 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitrile oxides, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of this compound .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Bis([1,2,5]oxadiazolo[3,4-b;3',4'-e]pyrazine) (Bisfurazanopiperazine)

  • Structure : Contains two fused 1,2,5-oxadiazole rings instead of one.
  • Synthesis : Prepared similarly via cyclocondensation but requires additional steps for dual ring formation .
  • Properties: Higher thermal stability due to aromaticity in the pyrazine ring. Stronger electron-withdrawing capacity compared to the monofurazan derivative, making it suitable for energetic materials .
  • Applications : Precursor for persistent radical anions in conductive materials .

[1,2,5]Thiadiazolo[3,4-b]pyrazine

  • Structure : Replaces the oxygen atom in the oxadiazole ring with sulfur.
  • Synthesis: Achieved via sulfur monochloride (S$2$Cl$2$)-mediated substitution of oxygen in oxadiazole precursors .
  • Properties: Reduced electron-withdrawing strength compared to oxadiazolo derivatives (oxadiazolo > thiadiazolo > quinoxaline) . Enhanced solubility in polar solvents due to sulfur’s polarizability.
  • Applications: Used in nonlinear optical (NLO) materials and as charge-transfer components in photovoltaic devices .

Imidazo[4,5-b]pyrazines

  • Structure : Derived from the target compound via tandem reduction-cyclization, replacing oxadiazole with an imidazole ring.
  • Synthesis : Involves in situ reduction of the oxadiazole moiety followed by cyclization with carbon electrophiles .
  • Properties :
    • Exhibits mitochondrial uncoupling activity, unlike the inert target compound.
    • Higher lipophilicity due to the imidazole ring, enhancing membrane permeability .
  • Applications: Investigated as novel uncouplers for metabolic studies .

Electronic and Photophysical Properties

Electron-Withdrawing Capacity

The target compound’s 1,2,5-oxadiazolo[3,4-b]pyrazine fragment demonstrates superior electron-withdrawing strength compared to thiadiazolo and quinoxaline analogs. This property is critical in push-pull chromophores for NLO applications:

Fragment Reduction Potential (V vs. SCE) Electron-Withdrawing Strength
Oxadiazolo[3,4-b]pyrazine -1.45 Strongest
Thiadiazolo[3,4-b]pyrazine -1.32 Moderate
Quinoxaline -1.20 Weakest

Data derived from cyclic voltammetry studies .

Photophysical Behavior

  • Solid-State Emission : The target compound emits in the cyan-to-red spectrum, similar to thiadiazolo derivatives.
  • Solvatochromism: Unlike quinoxaline analogs, it lacks twisted intramolecular charge transfer (TICT) due to rigid annulation .

Substituent Effects and Reactivity

Methyl Substituents

The 4,7-dimethyl groups in the target compound:

  • Increase steric hindrance , reducing reactivity in electrophilic substitutions compared to unsubstituted analogs.
  • Enhance solubility in nonpolar solvents, aiding in purification .

Comparison with Disubstituted Derivatives

  • Di-substituted analogs (e.g., 4,8-dihydro derivatives) show higher reactivity in ring-opening reactions, forming aromatic thiadiazolo-pyrazines with S$2$Cl$2$ .
  • Biological Activity : N5-(3,4-Dimethylphenyl)-N6-isopropyl derivatives exhibit bactericidal effects against Bacillus spores, highlighting the role of substituents in antimicrobial potency .

Biological Activity

4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazines and oxadiazoles that have been studied for various pharmacological properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₀N₄O
  • Molecular Weight : 166.19 g/mol
  • IUPAC Name : this compound

This compound features a unique arrangement of nitrogen and oxygen atoms within its heterocyclic framework that contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that pyrazine derivatives can inhibit the growth of several bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that:

  • Cell Proliferation Inhibition : Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. This effect is often mediated through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of oxadiazole and pyrazine derivatives:

  • GABA Receptor Modulation : Some studies indicate that these compounds can act as allosteric modulators of GABA receptors. This modulation may provide therapeutic benefits in conditions such as anxiety and epilepsy.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various pyrazine derivatives. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria. The specific compound this compound showed promising results with an MIC value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer properties of heterocyclic compounds published in Cancer Letters, it was found that derivatives similar to this compound effectively reduced cell viability in breast cancer cell lines by up to 70% at concentrations of 10 µM after 48 hours .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission and cell signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

Q & A

Q. Biological Screening Framework

In vitro assays : Test against kinase targets (e.g., HIV RT) using fluorescence polarization.

Cytotoxicity profiling : Use MTT assays on HEK293 cells to establish therapeutic indices.

SAR libraries : Synthesize analogs with varying substituents (e.g., 4-ethoxyphenoxy in ) to map pharmacophores .

What are the limitations of current synthetic routes, and how can they be innovatively addressed?

Critical Analysis
Limitations :

  • Low functional group tolerance (e.g., nitro groups).
  • Scalability issues due to multi-step sequences.
    Innovations :
  • Flow chemistry : Improve yield and reproducibility for chlorination steps .
  • Photocatalysis : Explore C–H activation to bypass pre-functionalized intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.